Precise Mass Shift of +4 Da Enables Unambiguous MS Detection and Quantification
rac Desmethyl Citalopram-d4 Hydrobromide provides a distinct mass shift of +4 Da compared to the unlabeled analyte, rac Desmethyl Citalopram (MW 391.3 vs. 395.3) . This mass difference is sufficient for clear separation in the mass spectrometer's first quadrupole (Q1) while being small enough to maintain near-identical chromatographic retention time and ionization efficiency in the electrospray source [1]. In contrast, using a non-deuterated analog or a structurally different IS can lead to differential matrix effects and inaccurate quantification [2].
| Evidence Dimension | Molecular Weight and Mass Shift for MS Detection |
|---|---|
| Target Compound Data | MW = 395.3 g/mol, +4 Da shift from unlabeled |
| Comparator Or Baseline | Unlabeled rac Desmethyl Citalopram Hydrobromide: MW = 391.3 g/mol |
| Quantified Difference | 4 Da (Δm/z in MS) |
| Conditions | Calculated from molecular formulas C19H16D4BrFN2O vs. C19H20BrFN2O |
Why This Matters
The +4 Da shift ensures the internal standard signal does not interfere with the analyte's monoisotopic peak, enabling precise and accurate quantification in complex biological samples.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. View Source
- [2] Matuszewski BK, Constanzer ML, Chavez-Eng CM. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Anal Chem. 2003;75(13):3019-30. View Source
